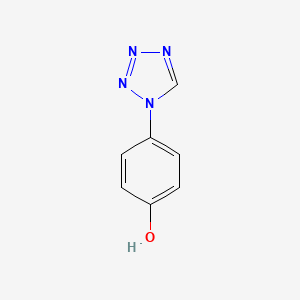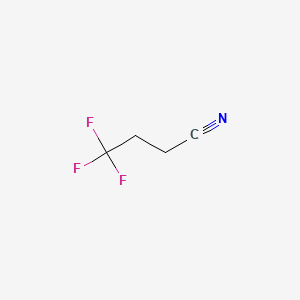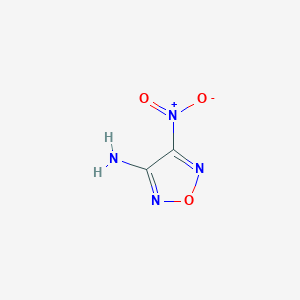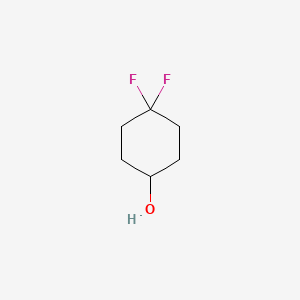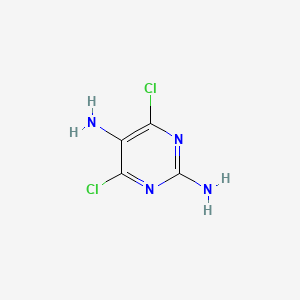
2,5-二氨基-4,6-二氯嘧啶
概述
描述
2,5-Diamino-4,6-dichloropyrimidine is a chemical compound with the molecular formula C4H4Cl2N4 and a molecular weight of 179.01 . It is used as a building block in chemical synthesis . It is a useful reagent for the preparation of Abacavir impurities, carbocyclic, and hexenopyranosy nucleosides .
Molecular Structure Analysis
The molecular structure of 2,5-Diamino-4,6-dichloropyrimidine is represented by the InChI code: 1S/C4H4Cl2N4/c5-2-1(7)3(6)10-4(8)9-2/h7H2,(H2,8,9,10). The InChI key is ZXWGHENZKVQKPX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,5-Diamino-4,6-dichloropyrimidine is a solid substance that appears as a very pale yellow to pale red to red to brown or gray powder or crystals . . The melting point is 188-191°C (decomp), and the boiling point is 395.8±52.0°C (Predicted) . The density is 1.715±0.06 g/cm3 (Predicted) .科学研究应用
合成和前体应用
2,5-二氨基-4,6-二氯嘧啶是各种化合物合成中的关键中间体。报道了这种化合物的改进合成方法,突出了它作为9-取代鸟嘌呤的前体的重要性,这在医药化学中具有重要意义 (Legraverend, Boumchita & Bisagni, 1990)。此外,它还参与制备具有潜在生物活性的嘧啶衍生物,包括抗微生物特性 (Sayed, Shamroukh & Rashad, 2006)。
化学修饰和反应性研究
已对氨基选择性加到二氯嘧啶进行了研究,表明2,5-二氨基-4,6-二氯嘧啶在化学修饰中的灵活性。这些研究对于开发具有特定特性的新化合物至关重要 (Richter et al., 2013)。另一项研究集中在相关嘧啶化合物的电化学还原上,这对于了解其反应性以及在各种化学过程中的潜在应用至关重要 (Vajtner & Lovreček, 1986)。
抗病毒药物的开发
2,5-二氨基-4,6-二氯嘧啶已被用于合成抗病毒药物。例如,其衍生物显示出对HIV的显著活性,突显了其在开发治疗病毒感染的新疗法中的潜力 (Hocková et al., 2003)。此外,其类似物表现出对单纯疱疹病毒的良好活性,进一步强调了其在抗病毒研究中的重要性 (Shealy et al., 1984)。
对药物化学的贡献
该化合物在药物化学中发挥了作用,特别是在合成核苷类的碳环类似物方面。这些类似物显示出治疗病毒感染的潜力,强调了该化合物在制药研究中的重要性 (Vince & Hua, 1990)。
安全和危害
作用机制
Target of Action
It has been found that 2,5-diamino-4,6-dichloropyrimidine inhibits the replication of a broad range of viruses .
Biochemical Pathways
It is known that the compound inhibits immune-activated nitric oxide production .
Result of Action
The molecular and cellular effects of 2,5-Diamino-4,6-dichloropyrimidine’s action include the inhibition of immune-activated nitric oxide production . The most effective derivative was found to be 5-fluoro-2-amino-4,6-dichloropyrimidine, which had a higher activity than the most potent reference compound .
Action Environment
It is known that the compound’s reactions are influenced by structural factors of the starting pyrimidine and a high concentration of alkoxide ions .
属性
IUPAC Name |
4,6-dichloropyrimidine-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2N4/c5-2-1(7)3(6)10-4(8)9-2/h7H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWGHENZKVQKPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306500 | |
| Record name | 2,5-Diamino-4,6-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diamino-4,6-dichloropyrimidine | |
CAS RN |
55583-59-0 | |
| Record name | 4,6-Dichloro-2,5-pyrimidinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55583-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 176971 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055583590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 55583-59-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176971 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Diamino-4,6-dichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Pyrimidinediamine, 4,6-dichloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 2,5-Diamino-4,6-dichloropyrimidine in scientific research?
A1: 2,5-Diamino-4,6-dichloropyrimidine serves as a key precursor in the synthesis of various biologically active compounds, particularly 9-substituted guanine derivatives. [, , ] These derivatives are important building blocks for synthesizing nucleoside analogues, which have shown potential antiviral activity against viruses like herpes simplex virus (HSV-1) and human immunodeficiency virus (HIV-1). []
Q2: Can you provide an example of how 2,5-Diamino-4,6-dichloropyrimidine is used to synthesize a specific compound and what makes that compound significant?
A2: One example is the synthesis of N-10-methyl-4-thiofolic acid (compound 21), a potential inhibitor of tetrahydrofolate cofactors. [] Researchers reacted 2,5-Diamino-4,6-dichloropyrimidine with methyl p-[(3-aminoacetonyl)methylamino]benzoate oxime to initiate a multi-step synthesis, ultimately yielding N-10-methyl-4-thiofolic acid. This compound exhibited potent growth inhibition against Streptococcus faecium ATCC 8043. []
Q3: Are there alternative synthetic routes to the compounds typically derived from 2,5-Diamino-4,6-dichloropyrimidine?
A3: Yes, alternative synthetic routes exist. For instance, N-10-methyl-4-thiopteroic acid (compound 12) can be synthesized using a different approach that doesn't directly involve 2,5-Diamino-4,6-dichloropyrimidine as the starting material. [] This alternative route highlights the versatility in synthetic chemistry for obtaining specific target molecules.
Q4: The abstract of one paper mentions “2,5-diamino-4,6-dichloropyrimidines protected in n-5”. [] What is the significance of this protection strategy?
A4: Protecting specific functional groups within a molecule like 2,5-Diamino-4,6-dichloropyrimidine is crucial during chemical synthesis. The N-5 protection ensures that only the desired reactions occur at other reactive sites of the molecule. This strategy prevents unwanted side reactions and improves the yield of the target compound. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(perfluoropropyl)-1H-benzo[d]imidazole](/img/structure/B1296508.png)
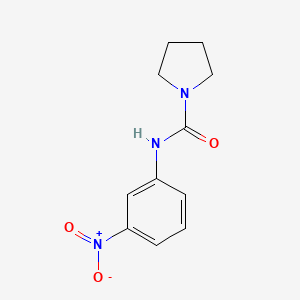
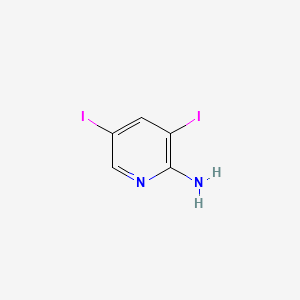

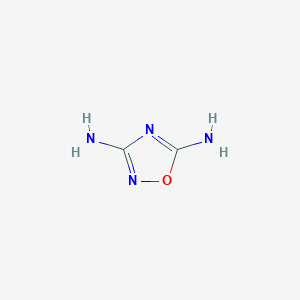
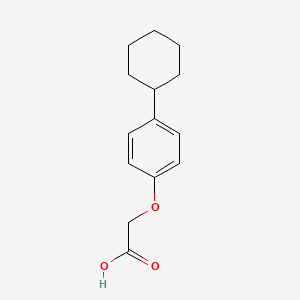
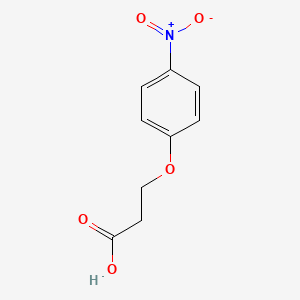
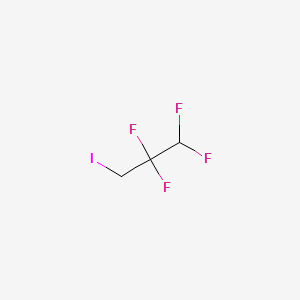
![3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B1296527.png)
